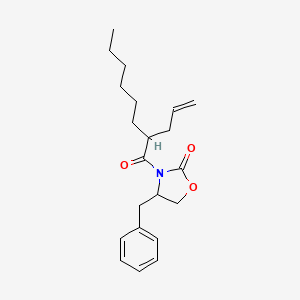
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one est un composé organique de formule moléculaire C21H29NO3. Ce composé se caractérise par la présence d’un cycle oxazolidinone, qui est un cycle à cinq chaînons contenant des atomes d’oxygène et d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle oxazolidinone : Cette étape implique la réaction d’un aminoalcool avec un composé carbonylé pour former le cycle oxazolidinone. La réaction est généralement réalisée en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium.
Introduction du groupe allyloctanoyle : Le groupe allyloctanoyle peut être introduit par une réaction d’acylation utilisant un chlorure d’acyle ou un anhydride approprié. La réaction est généralement effectuée en présence d’une base telle que la triéthylamine ou la pyridine.
Benzylation : La dernière étape implique l’introduction du groupe benzyle par une réaction de benzylation. Cela peut être réalisé en utilisant du bromure de benzyle ou du chlorure de benzyle en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont généralement optimisées pour des rendements et une pureté plus élevés, et l’utilisation de réacteurs à écoulement continu ou d’autres techniques avancées peut être employée pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les alcools ou les amines.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium, le borohydrure de sodium et l’hydrogène gazeux en présence d’un catalyseur peuvent être utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénures d’alkyle, les chlorures d’acyle et des nucléophiles comme les amines ou les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner une variété de dérivés substitués.
4. Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif de la synthèse organique, en particulier dans la synthèse de molécules complexes et de produits naturels.
Biologie : Il peut être utilisé dans l’étude des processus biologiques et comme sonde pour étudier les mécanismes enzymatiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
Applications De Recherche Scientifique
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies biochimiques et les processus cellulaires. Le mécanisme exact dépend de l’application spécifique et du contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2-Allyloctanoyl)-4-méthyloxazolidin-2-one : Structure similaire mais avec un groupe méthyle au lieu d’un groupe benzyle.
3-(2-Allyloctanoyl)-4-éthyloxazolidin-2-one : Structure similaire mais avec un groupe éthyle au lieu d’un groupe benzyle.
3-(2-Allyloctanoyl)-4-propyloxazolidin-2-one : Structure similaire mais avec un groupe propyle au lieu d’un groupe benzyle.
Unicité
Le 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one est unique en raison de la présence du groupe benzyle, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe benzyle peut fournir des effets stériques et électroniques supplémentaires, rendant le composé distinct de ses analogues avec des substituants différents.
Propriétés
Formule moléculaire |
C21H29NO3 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
4-benzyl-3-(2-prop-2-enyloctanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3 |
Clé InChI |
NYIOEDUOZUIYCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


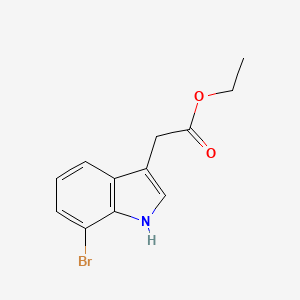
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
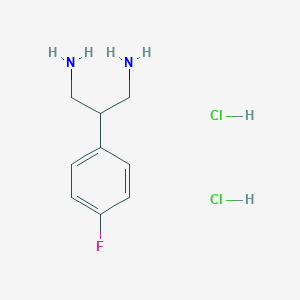
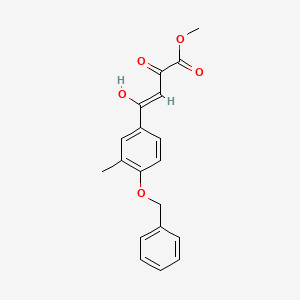
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
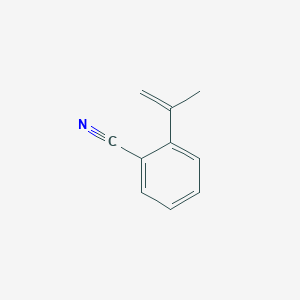

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
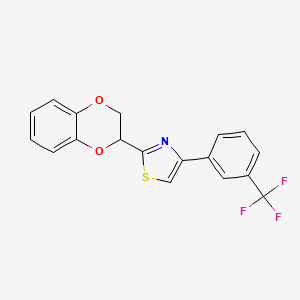
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)


